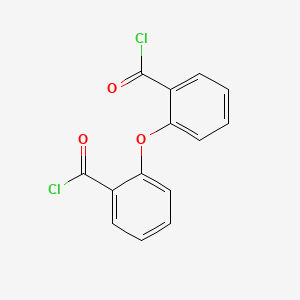
2,2'-Oxydibenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Oxydibenzoyl chloride is an organic compound with the molecular formula C14H8Cl2O3. It is a derivative of benzoyl chloride and is characterized by the presence of two benzoyl chloride groups connected by an oxygen atom. This compound is primarily used in the synthesis of various polymers and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Oxydibenzoyl chloride can be synthesized through the reaction of 2,2’-oxydibenzoic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, where the acid is dissolved in an appropriate solvent such as dichloromethane or chloroform, and the chlorinating agent is added gradually. The reaction mixture is then heated to promote the formation of the acyl chloride groups.
Industrial Production Methods: In an industrial setting, the production of 2,2’-oxydibenzoyl chloride involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Oxydibenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,2’-oxydibenzoic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with diamines to form polyamides.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Requires the presence of a base such as pyridine to form esters.
Water: Hydrolysis occurs readily at room temperature.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Scientific Research Applications
2,2’-Oxydibenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Polymer Chemistry: Used as a monomer in the synthesis of polyamides and polyesters.
Material Science: Employed in the development of high-performance materials with enhanced thermal and mechanical properties.
Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Research: Utilized in the modification of biomolecules for studying protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,2’-oxydibenzoyl chloride involves its reactivity towards nucleophiles. The compound’s acyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an acylating agent to introduce benzoyl groups into target molecules.
Comparison with Similar Compounds
4,4’-Oxydibenzoyl Chloride: Similar structure but with different substitution pattern.
Benzoyl Chloride: Lacks the oxygen linkage between benzoyl groups.
Isophthaloyl Chloride: Contains two acyl chloride groups but with a different aromatic backbone.
Uniqueness: 2,2’-Oxydibenzoyl chloride is unique due to the presence of an oxygen atom linking the two benzoyl chloride groups. This structural feature imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other acyl chlorides may not be suitable.
Properties
CAS No. |
50975-64-9 |
|---|---|
Molecular Formula |
C14H8Cl2O3 |
Molecular Weight |
295.1 g/mol |
IUPAC Name |
2-(2-carbonochloridoylphenoxy)benzoyl chloride |
InChI |
InChI=1S/C14H8Cl2O3/c15-13(17)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(16)18/h1-8H |
InChI Key |
LNTGGPJSADTYSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OC2=CC=CC=C2C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















